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molecular formula C5H12BrO3P B1332122 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane CAS No. 66197-72-6

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane

Cat. No. B1332122
M. Wt: 231.02 g/mol
InChI Key: DOXOAUCOLUGCQX-UHFFFAOYSA-N
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Patent
US06534489B1

Procedure details

(according to P. C. Crofts, G. M. Kosolapoff J. Am. Chem. Soc. 1953, 75, 5738-40) 126 g of triethyl phosphite and 162 g of dibromomethane are heated to 170° C. in an autoclave for 4 hours. Bromomethylphosphonic acid diethyl ester may be isolated in moderate yield from the reaction mixture by distillation (b.p.: approx. 50° C., 7 Pa (0.05 Torr)). A second fractional distillation was then performed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:8]CC)([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[Br:11][CH2:12]Br>>[CH2:3]([O:2][P:1]([CH2:12][Br:11])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:4]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
162 g
Type
reactant
Smiles
BrCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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